

Unveiling UCL-TRO-1938: A Technical Guide to a

**Novel PI3Kα Activator** 

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth overview of **UCL-TRO-1938**, a novel small molecule activator of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the structure, chemical properties, and mechanism of action of this compound.

## **Core Compound Characteristics**

**UCL-TRO-1938**, also known as compound 1938, is a significant research tool for probing PI3K $\alpha$  signaling.[1][2] It is a drug-like small molecule with a molecular weight of less than 500 and a cLogP of less than 5.[1][3]



| Identifier        | Value                                                                                                                        |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | 1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino<br>)pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one                           |  |
| Alternate Names   | 1938, UCL TRO-1938, 1-[7-[[2-[[4-(4-ethyl-1-piperazinyl)phenyl]amino]-4-pyridinyl]amino]-2,3-dihydro-1h-indol-1-yl]-ethanone |  |
| CAS Number        | 2919575-27-0                                                                                                                 |  |
| Molecular Formula | C27H32N6O                                                                                                                    |  |
| Molecular Weight  | 456.58 g/mol                                                                                                                 |  |

# **Physicochemical and Pharmacological Properties**

**UCL-TRO-1938** is a potent allosteric activator of PI3K $\alpha$ .[4] It exhibits selectivity for the PI3K $\alpha$  isoform over other PI3K isoforms such as PI3K $\beta$ , PI3K $\gamma$ , and PI3K $\delta$ , as well as other related kinases.[1][5]



| Property                      | Value                       | Assay Method                                        |
|-------------------------------|-----------------------------|-----------------------------------------------------|
| EC50 for PI3Kα                | ~60 μM                      | In vitro lipid kinase activity                      |
| EC50 for pAKT(S473) induction | 2-4 μΜ                      | Mouse Embryonic Fibroblasts<br>(MEFs) with PI3Kα-WT |
| EC50 for metabolic activity   | ~0.5 μM                     | PI3Kα-WT MEFs                                       |
| Kd for PI3Kα                  | 36 ± 5 μM                   | Surface Plasmon Resonance                           |
| Kd for PI3Kα                  | 16 ± 2 μM                   | Differential Scanning Fluorimetry                   |
| Purity                        | >99%                        | NMR & HPLC                                          |
| Solubility                    | 40 mg/mL in DMSO (87.61 mM) | Sonication recommended                              |
| Storage (Powder)              | -20°C for 3 years           |                                                     |
| Storage (in Solvent)          | -80°C for 1 year            | _                                                   |

### **Mechanism of Action and Signaling Pathway**

**UCL-TRO-1938** functions as an allosteric activator of PI3K $\alpha$ , enhancing multiple steps of its catalytic cycle.[1][3] This activation leads to both local and global conformational changes in the PI3K $\alpha$  structure.[1][2] The binding of **UCL-TRO-1938** repositions the activation loop to facilitate the phosphotransfer to PIP2 and causes a pivoting of the helical domain, which brings the ATP-binding loop and the N-lobe of the kinase domain towards the ATP-binding pocket.[1][3]

The activation of PI3Kα by **UCL-TRO-1938** initiates a signaling cascade. PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This increase in PIP3 levels can be observed within 30 seconds of treatment in mouse embryonic fibroblasts (MEFs).[1] PIP3 then acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The phosphorylation of Akt at serine 473 (pAKTS473) is a key indicator of PI3K pathway activation.[1] This signaling cascade is crucial for various cellular processes, including proliferation and survival.





Click to download full resolution via product page

**Caption:** PI3Kα signaling pathway activated by **UCL-TRO-1938**.

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

### **In Vitro Lipid Kinase Activity Assay**

This assay is fundamental to determining the direct effect of **UCL-TRO-1938** on PI3K $\alpha$  enzymatic activity.





Click to download full resolution via product page

Caption: Workflow for in vitro PI3K $\alpha$  lipid kinase activity assay.

A typical protocol involves:



- Enzyme and Compound Preparation: Recombinant PI3Kα is prepared. UCL-TRO-1938 is dissolved in DMSO to create a stock solution, which is then serially diluted.
- Incubation: PI3Kα is incubated with varying concentrations of UCL-TRO-1938 or a vehicle control (DMSO) in an appropriate assay buffer.
- Reaction Initiation: The kinase reaction is initiated by the addition of substrates, including PIP2-containing vesicles and ATP.
- Reaction Termination: After a defined period, the reaction is stopped, often by the addition of a solution containing EDTA to chelate magnesium ions required for kinase activity.
- Detection: The amount of PIP3 produced is quantified. This can be achieved through various methods, such as fluorescence polarization assays or mass spectrometry.[1]
- Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value of UCL-TRO-1938.

#### Cellular Assay for pAKT (S473) Levels

This assay assesses the ability of **UCL-TRO-1938** to activate the PI3K pathway within a cellular context.

A representative protocol using Mouse Embryonic Fibroblasts (MEFs) is as follows:

- Cell Culture and Seeding: MEFs are cultured under standard conditions. For the assay, cells are seeded in multi-well plates (e.g., 6-well plates at a density of 150,000 cells per well) and allowed to adhere overnight.[1]
- Serum Starvation: The following day, cells are serum-starved for a period (e.g., 4 hours) to reduce basal PI3K pathway activity.[1]
- Compound Treatment: Cells are then treated with varying concentrations of UCL-TRO-1938
   (e.g., 0.2 to 30 μM) or control substances like insulin for a specified time (e.g., 15 minutes) at 37°C and 5% CO2.[1]
- Cell Lysis: After treatment, the cells are washed twice with cold PBS and then lysed using a cold RIPA buffer.[1]



- Protein Quantification and Western Blotting: The total protein concentration in the lysates is determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Akt (S473) and total Akt (as a loading control).
- Detection and Analysis: Following incubation with appropriate secondary antibodies, the
  protein bands are visualized and quantified. The ratio of pAKT to total Akt is calculated to
  determine the dose-dependent effect of UCL-TRO-1938.

### **Cell Viability Assay**

This assay measures the effect of **UCL-TRO-1938** on cell proliferation and metabolic activity.[6]

- Cell Seeding: PI3Kα-WT MEFs are seeded in multi-well plates.[6]
- Compound Treatment: Cells are treated with a range of UCL-TRO-1938 concentrations (e.g., 0.01-100 μM) for a specified duration (e.g., 24 hours).[6][7]
- Metabolic Activity Measurement: A reagent such as MTT or resazurin is added to the wells.
   The conversion of these reagents by metabolically active cells into a colored or fluorescent product is measured using a plate reader.
- Data Analysis: The results are used to determine the EC50 for the increase in metabolic activity, which is an indicator of cell proliferation.[6]

### **Therapeutic Potential**

**UCL-TRO-1938** has demonstrated potential therapeutic applications. In rodent models, acute treatment has been shown to provide cardioprotection from ischemia-reperfusion injury.[1][8] Furthermore, local administration of the compound has been found to enhance nerve regeneration following a nerve crush injury.[1][8] These findings suggest that short-term activation of PI3Kα signaling could be a novel approach for tissue protection and regeneration. [1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. UCL-TRO-1938 | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [Unveiling UCL-TRO-1938: A Technical Guide to a Novel PI3Kα Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073916#structure-and-chemical-properties-of-ucl-tro-1938]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com